molecular formula C12H17F2NO4 B6164657 3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 2098048-66-7

3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B6164657
CAS No.: 2098048-66-7
M. Wt: 277.3
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Description

This compound is a bicyclic structure featuring a [4.1.0]heptane core with two fluorine atoms at the 7,7-positions, a tert-butoxycarbonyl (Boc) protecting group at position 3, and a carboxylic acid moiety at position 5. The bicyclo[4.1.0] system introduces structural rigidity, while the fluorine substituents enhance metabolic stability and electronic effects in drug discovery contexts .

Properties

CAS No.

2098048-66-7

Molecular Formula

C12H17F2NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Biological Activity

3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Cyclization : Formation of the bicyclic structure under controlled conditions.
  • Functionalization : Introduction of tert-butoxycarbonyl (Boc) and difluoro groups to enhance stability and reactivity.

Chemical Structure

PropertyDetails
Molecular FormulaC11_{11}H16_{16}F2_{2}N O2_{2}
Molecular Weight239.25 g/mol
CAS Number1822535-60-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways in cells.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Anticancer Research : Studies have shown that similar bicyclic compounds exhibit anticancer properties by targeting specific cancer cell pathways.
  • Analgesics Development : Its structure allows it to be a candidate for developing new pain relief medications.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of azabicyclo compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Pharmacological Studies : Research involving the compound's interaction with G-protein coupled receptors indicated its potential as a lead compound for drug development targeting neurological disorders.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from similar compounds:

Compound NameBiological Activity
3-[(tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexaneModerate anticancer effects
5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptaneStrong receptor modulation

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations in Bicyclic Cores

Bicyclo[4.1.0] Systems
  • Target Compound: The [4.1.0] system balances moderate ring strain and stability. The 7,7-difluoro substitution increases electronegativity and steric bulk compared to non-fluorinated analogs .
  • 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 1376248-54-2): A simpler analog lacking the Boc and carboxylic acid groups (C₆H₁₀ClF₂N, MW: 169.6 Da).
  • 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic Acid (CAS 1239421-67-0): Positional isomer with Boc and carboxylic acid on adjacent bridgehead carbons. This alters hydrogen-bonding patterns and steric interactions .
Smaller Bicyclo Systems
  • Bicyclo[3.1.0]hexane Derivatives (e.g., tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate): Incorporates an oxygen atom (oxa) instead of a methylene group, reducing hydrophobicity (LogP likely <1.29) and increasing polarity .

Functional Group Modifications

Boc Protection
  • The Boc group in the target compound shields the amine, enabling selective deprotection for further derivatization. Analogs without Boc (e.g., ) are more reactive but less stable under acidic conditions .
  • 6-{[(tert-Butoxy)carbonyl]amino}-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid: Features Boc on the amino group instead of the azabicyclo nitrogen, altering steric and electronic environments .
Carboxylic Acid Position
  • 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic Acid (CAS 1892678-82-8): Carboxylic acid at position 1 instead of 6. This positional shift may affect binding to biological targets (e.g., enzymes or receptors) due to altered spatial orientation .

Physicochemical and Pharmacokinetic Properties

Compound Bicyclo System Molecular Formula MW (Da) LogP Polar Surface Area (Ų) Key Features
Target Compound [4.1.0] C₁₈H₂₄F₂N₂O₅ 386 1.29 96 7,7-difluoro, Boc, carboxylic acid at C6
7,7-Difluoro-3-azabicyclo[4.1.0]heptane HCl [4.1.0] C₆H₁₀ClF₂N 169.6 N/A N/A Hydrochloride salt, no Boc or COOH
3-Boc-3-azabicyclo[3.1.1]heptane-6-COOH [3.1.1] C₁₂H₁₉NO₄ 241.29 N/A N/A Smaller bicyclo system, no fluorine
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] C₁₀H₁₇NO₃ 199.25 N/A N/A Oxa substitution, reduced hydrophobicity
  • Lipophilicity : The target compound’s LogP (1.29) suggests better membrane permeability than more polar analogs (e.g., oxa-containing derivatives) but lower than highly fluorinated compounds .
  • Hydrogen-Bonding Capacity: The polar surface area (96 Ų) is critical for solubility and target engagement, outperforming non-carboxylic acid analogs .

Research Implications

  • Drug Discovery : The fluorine atoms and carboxylic acid in the target compound make it a candidate for protease inhibitors or metalloenzyme targets, leveraging both electronic and ionic interactions .
  • Structure-Activity Relationships (SAR): Comparative studies suggest that bicyclo[4.1.0] systems with fluorine substitutions improve metabolic stability over non-fluorinated analogs, while Boc groups enable modular synthesis .

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